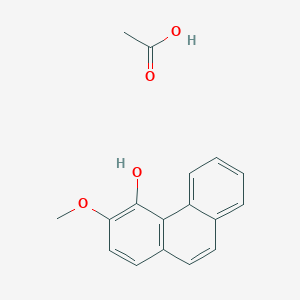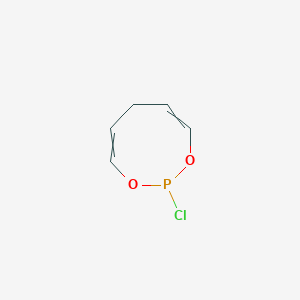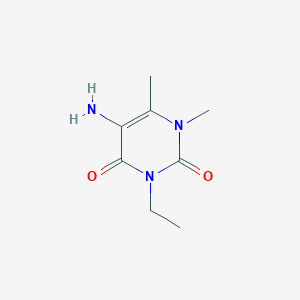
5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are important in various biological processes and are found in many biomolecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction might involve:
Starting Materials: Ethyl acetoacetate, urea, and appropriate aldehydes.
Catalysts: Acid or base catalysts to facilitate the reaction.
Conditions: Refluxing in a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity. This might include:
Continuous Flow Reactors: For better control over reaction conditions.
Purification Techniques: Such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydropyrimidines.
Substitution: Nucleophilic substitution reactions could occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Substitution Products: Alkylated or halogenated pyrimidines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Nucleotide Analogues: Potential use in the synthesis of nucleotide analogues for research purposes.
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Medicine
Drug Development: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Antiviral Activity: It could interfere with viral replication by mimicking nucleotide structures.
Comparison with Similar Compounds
Similar Compounds
5-Aminouracil: Another pyrimidine derivative with similar properties.
3-Ethyl-5-methylpyrimidine-2,4-dione: A structurally related compound.
Uniqueness
Substitution Pattern: The specific substitution pattern of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione may confer unique chemical and biological properties.
Reactivity: Differences in reactivity compared to similar compounds due to the presence of different functional groups.
Properties
CAS No. |
101560-37-6 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-3-ethyl-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-7(12)6(9)5(2)10(3)8(11)13/h4,9H2,1-3H3 |
InChI Key |
ZTVRUJKGMFXRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(N(C1=O)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
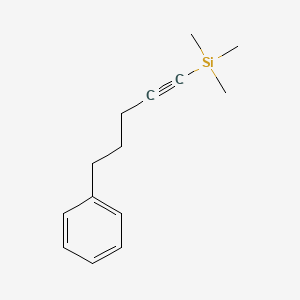

propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
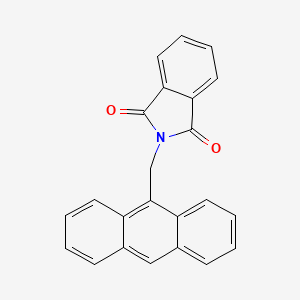
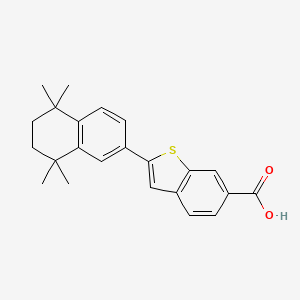


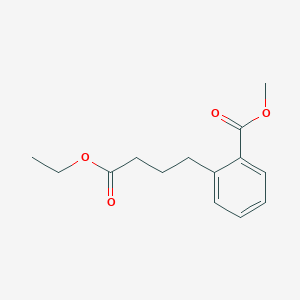
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
